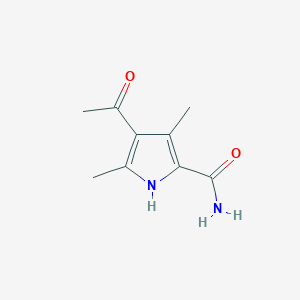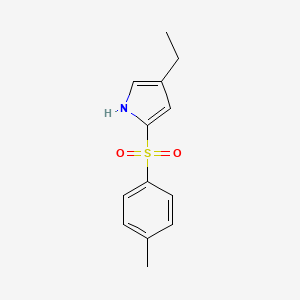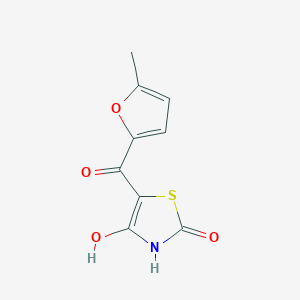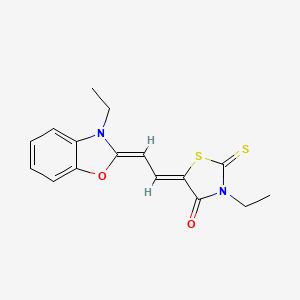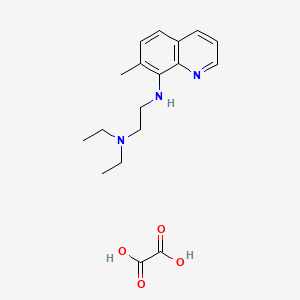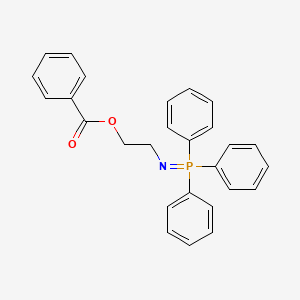
2-((Triphenylphosphoranylidene)amino)ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Triphenylphosphoranylidene)amino)ethyl benzoate is an organic compound that features a triphenylphosphoranylidene group attached to an aminoethyl benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate typically involves the reaction of triphenylphosphine with an appropriate precursor, such as an aminoethyl benzoate derivative. The reaction conditions often include the use of solvents like benzene or toluene and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Triphenylphosphoranylidene)amino)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-((Triphenylphosphoranylidene)amino)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and materials.
Wirkmechanismus
The mechanism of action of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can facilitate various chemical transformations, while the aminoethyl benzoate moiety may interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (Triphenylphosphoranylidene)acetate
- Methyl (Triphenylphosphoranylidene)acetate
- Benzyl (Triphenylphosphoranylidene)acetate
Eigenschaften
Molekularformel |
C27H24NO2P |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-[(triphenyl-λ5-phosphanylidene)amino]ethyl benzoate |
InChI |
InChI=1S/C27H24NO2P/c29-27(23-13-5-1-6-14-23)30-22-21-28-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
HOIIDEWDKVJZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


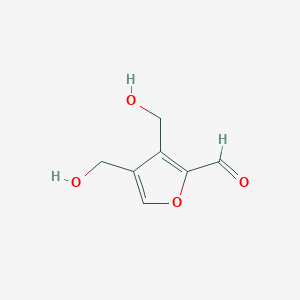
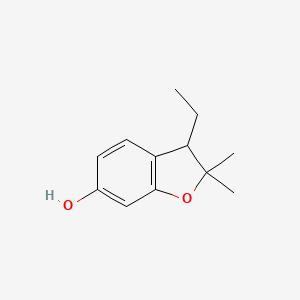
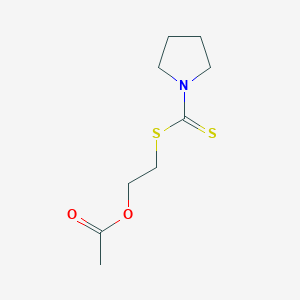
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

